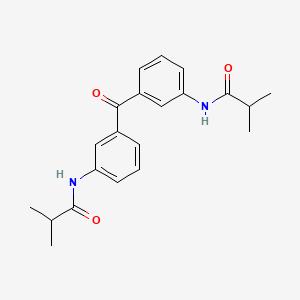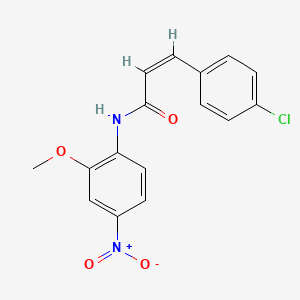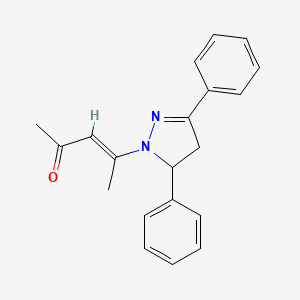
N,N'-(carbonyldi-3,1-phenylene)bis(2-methylpropanamide)
説明
N,N'-(carbonyldi-3,1-phenylene)bis(2-methylpropanamide), commonly known as CDPPB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDPPB is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in several physiological and pathological processes.
作用機序
CDPPB is a positive allosteric modulator of N,N'-(carbonyldi-3,1-phenylene)bis(2-methylpropanamide), which means that it enhances the activity of this receptor in response to glutamate binding. N,N'-(carbonyldi-3,1-phenylene)bis(2-methylpropanamide) is a G protein-coupled receptor that is widely distributed in the central nervous system and is involved in several physiological processes, including learning and memory, synaptic plasticity, and pain perception. CDPPB binds to a site on the receptor that is distinct from the glutamate binding site and enhances the activity of the receptor by increasing its affinity for glutamate.
Biochemical and Physiological Effects:
CDPPB has been shown to enhance synaptic plasticity and improve cognitive function in animal models of several neurological and psychiatric disorders. CDPPB has also been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases. CDPPB has been shown to increase the release of brain-derived neurotrophic factor (BDNF), which is a protein that plays a critical role in synaptic plasticity and cognitive function. Additionally, CDPPB has been found to reduce the expression of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
実験室実験の利点と制限
CDPPB has several advantages for lab experiments, including its high potency and selectivity for N,N'-(carbonyldi-3,1-phenylene)bis(2-methylpropanamide), as well as its ability to cross the blood-brain barrier. However, CDPPB has some limitations, including its short half-life and poor solubility in water. Additionally, CDPPB may have off-target effects on other receptors, which could complicate the interpretation of experimental results.
将来の方向性
Future research on CDPPB could focus on several areas, including its potential therapeutic applications in neurological and psychiatric disorders, its anti-inflammatory properties, and its effects on synaptic plasticity and cognitive function. Additionally, future research could investigate the molecular mechanisms underlying the effects of CDPPB on N,N'-(carbonyldi-3,1-phenylene)bis(2-methylpropanamide) signaling and the potential off-target effects of CDPPB on other receptors. Finally, future research could explore the development of new CDPPB analogs with improved pharmacokinetic properties and selectivity for N,N'-(carbonyldi-3,1-phenylene)bis(2-methylpropanamide).
科学的研究の応用
CDPPB has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including schizophrenia, fragile X syndrome, addiction, and anxiety. CDPPB has been shown to enhance synaptic plasticity and improve cognitive function in animal models of these disorders. Additionally, CDPPB has been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
特性
IUPAC Name |
2-methyl-N-[3-[3-(2-methylpropanoylamino)benzoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-13(2)20(25)22-17-9-5-7-15(11-17)19(24)16-8-6-10-18(12-16)23-21(26)14(3)4/h5-14H,1-4H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHJBJJAHVDADD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(carbonyldibenzene-3,1-diyl)bis(2-methylpropanamide) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl N-[(3-{[(1H-indol-2-ylcarbonyl)amino]methyl}-1-piperidinyl)carbonyl]-beta-alaninate](/img/structure/B3911907.png)
![6-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}hexanoic acid](/img/structure/B3911918.png)
![ethyl 2-(3-hydroxybenzylidene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3911919.png)
![6-acetyl-2-(1,3-benzodioxol-5-ylmethylene)-5-(2,4-dimethoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B3911927.png)
![1-ethyl-5-methyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B3911930.png)
![1-(4-bromophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one](/img/structure/B3911934.png)

![4-{[(2-hydroxy-5-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B3911947.png)

![N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B3911963.png)
![N'-[(2-phenoxyacetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3911972.png)

![N'-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B3911978.png)
![N-[2-(2-furoylamino)-3-phenylacryloyl]methionine](/img/structure/B3912003.png)